molecular formula C9H14N2O B2652840 N-(1-Cyanoethyl)-3-cyclopropylpropanamide CAS No. 1865452-48-7

N-(1-Cyanoethyl)-3-cyclopropylpropanamide

Cat. No.: B2652840
CAS No.: 1865452-48-7
M. Wt: 166.224
InChI Key: LIVLIQOQYNDHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyanoethyl)-3-cyclopropylpropanamide is an organic compound that features a cyano group, a cyclopropyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanoethyl)-3-cyclopropylpropanamide typically involves the reaction of 3-cyclopropylpropanoyl chloride with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanoethyl)-3-cyclopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group or the cyclopropyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Cyanoethyl)-3-cyclopropylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Cyanoethyl)-3-cyclopropylpropanamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanoethyl)-3-cyclopropylpropanamide: Unique due to the presence of both a cyano group and a cyclopropyl group.

    N-(1-Cyanoethyl)-3-cyclopropylacetamide: Similar structure but with an acetamide backbone.

    N-(1-Cyanoethyl)-3-cyclopropylbutanamide: Similar structure but with a butanamide backbone.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(1-cyanoethyl)-3-cyclopropylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(6-10)11-9(12)5-4-8-2-3-8/h7-8H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVLIQOQYNDHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)CCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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